Structural Distinction: Methylene Spacer vs. Direct N-Aryl Linkage Determines Synthetic Utility in Imatinib-Derivative Preparation
The target compound CAS 439691-80-2 differs from the structurally proximate analog 4-(4-methylpiperazino)benzaldehyde (CAS 27913-99-1) by the presence of a methylene (-CH₂-) spacer between the benzaldehyde aromatic ring and the piperazine nitrogen . This structural distinction is functionally consequential: the target compound is specifically documented as a precursor in the reductive amination steps of imatinib synthesis, enabling the formation of the drug's benzamide backbone, whereas the direct N-aryl analog (CAS 27913-99-1) is primarily characterized as an antimicrobial efflux pump inhibitor with direct biological activity rather than an intermediate [1].
| Evidence Dimension | Structural feature dictating synthetic role |
|---|---|
| Target Compound Data | Methylene spacer (-CH₂-) present; molecular weight 218.29 g/mol; documented as imatinib synthesis intermediate |
| Comparator Or Baseline | 4-(4-Methylpiperazino)benzaldehyde (CAS 27913-99-1): Direct N-aryl linkage (no methylene spacer); molecular weight 204.27 g/mol; characterized as broad-spectrum antimicrobial with MIC 0.05-1 μg/mL against staphylococcus isolates |
| Quantified Difference | Molecular weight difference: 14.02 g/mol (one -CH₂- unit); structural difference: presence vs. absence of methylene spacer; documented application divergence: intermediate for drug synthesis vs. direct bioactive compound |
| Conditions | Structural analysis based on published molecular formulas and documented applications; imatinib synthesis conditions per RSC Advances (2016) methodology |
Why This Matters
Procurement of the correct structural variant (with methylene spacer) is mandatory for replicating established imatinib-derivative synthetic routes; the direct N-aryl analog will not yield the intended intermediate geometry required for subsequent coupling reactions.
- [1] Kinigopoulou, M. et al. RSC Adv. 2016, 6, 61458-61467. An optimized approach in the synthesis of imatinib intermediates and analogues. View Source
